molecular formula C16H21N3O2S B11024644 2-[(4-methoxybenzyl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide

2-[(4-methoxybenzyl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide

Cat. No.: B11024644
M. Wt: 319.4 g/mol
InChI Key: FRYYAGZSNUUEDF-UHFFFAOYSA-N
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Description

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-METHYL-N-PROPYL-1,3-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a thiazole ring, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-METHYL-N-PROPYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and propyl groups. One common method includes the cyclization of appropriate thioamide precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-METHYL-N-PROPYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-METHYL-N-PROPYL-1,3-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-METHYL-N-PROPYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-METHYL-N-PROPYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of a thiazole ring and methoxyphenyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H21N3O2S/c1-4-9-17-15(20)14-11(2)19-16(22-14)18-10-12-5-7-13(21-3)8-6-12/h5-8H,4,9-10H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

FRYYAGZSNUUEDF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(N=C(S1)NCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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